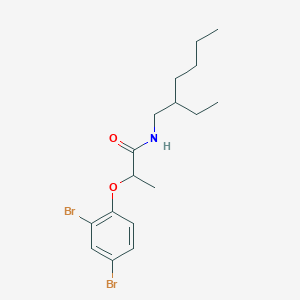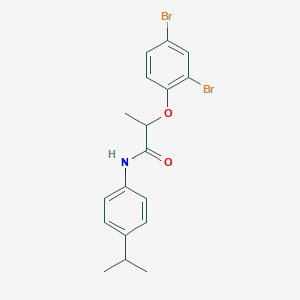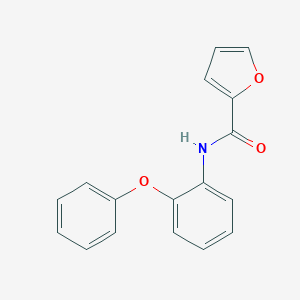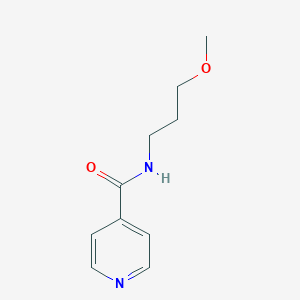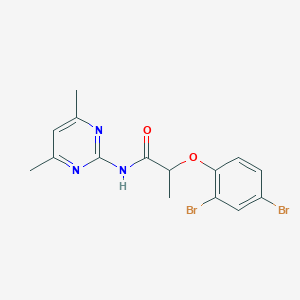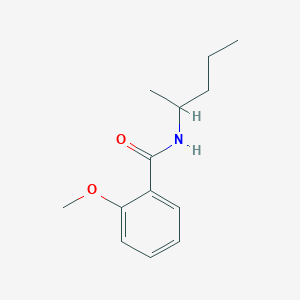
2-methoxy-N-(1-methylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(1-methylbutyl)benzamide, also known as ML297, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of benzamides and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(1-methylbutyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including hypertension, ischemic stroke, and chronic pain. 2-methoxy-N-(1-methylbutyl)benzamide acts as an activator of the ATP-sensitive potassium (KATP) channels, which play a crucial role in regulating cellular metabolism and protecting cells from stress-induced damage. 2-methoxy-N-(1-methylbutyl)benzamide has been shown to increase the activity of KATP channels, leading to vasodilation, neuroprotection, and analgesia.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-(1-methylbutyl)benzamide involves the activation of KATP channels, which are composed of pore-forming subunits (Kir6.1 or Kir6.2) and regulatory subunits (SUR1 or SUR2). 2-methoxy-N-(1-methylbutyl)benzamide binds to the SUR subunit of KATP channels and enhances the channel opening by increasing the sensitivity of the channel to ATP. This results in the hyperpolarization of the cell membrane, leading to vasodilation, neuroprotection, and analgesia.
Biochemical and Physiological Effects:
2-methoxy-N-(1-methylbutyl)benzamide has been shown to have several biochemical and physiological effects, including vasodilation, neuroprotection, and analgesia. 2-methoxy-N-(1-methylbutyl)benzamide has been shown to dilate blood vessels by activating KATP channels in smooth muscle cells, leading to a decrease in blood pressure. 2-methoxy-N-(1-methylbutyl)benzamide has also been shown to protect neurons from ischemic damage by activating KATP channels in the brain. Additionally, 2-methoxy-N-(1-methylbutyl)benzamide has been shown to have analgesic effects by activating KATP channels in sensory neurons, leading to the inhibition of pain signals.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-(1-methylbutyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for KATP channels, as well as its ability to penetrate the blood-brain barrier. However, 2-methoxy-N-(1-methylbutyl)benzamide has some limitations, including its short half-life and the need for specialized equipment to measure KATP channel activity.
Zukünftige Richtungen
For 2-methoxy-N-(1-methylbutyl)benzamide research include the development of more potent and selective KATP channel activators, as well as the investigation of 2-methoxy-N-(1-methylbutyl)benzamide in combination with other drugs for the treatment of various diseases. Additionally, the role of 2-methoxy-N-(1-methylbutyl)benzamide in other physiological processes, such as insulin secretion and cardioprotection, should be explored.
Synthesemethoden
The synthesis of 2-methoxy-N-(1-methylbutyl)benzamide involves the condensation reaction of 2-methoxybenzoic acid with 1-methylbutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then refluxed in a solvent such as dichloromethane, and the resulting product is purified using column chromatography.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
2-methoxy-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C13H19NO2/c1-4-7-10(2)14-13(15)11-8-5-6-9-12(11)16-3/h5-6,8-10H,4,7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
MZNRIVNAMOMSEE-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1OC |
Kanonische SMILES |
CCCC(C)NC(=O)C1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




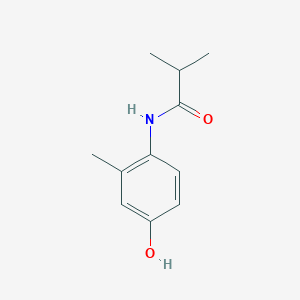

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)

